8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Overview
Description
8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic compound known for its unique chemical properties and applications in various scientific fields. The molecular structure is characterized by a dibenzo[b,f][1,4]thiazepine backbone, modified with amino and propyl groups, which contributes to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step reactions starting from dibenzo[b,f][1,4]thiazepine
Industrial Production Methods
For industrial-scale production, efficient routes are devised to maximize yield and minimize by-products. Catalytic hydrogenation is often employed in the reduction step, while automated alkylation processes ensure consistency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms within the thiazepine ring.
Reduction: : Reduction processes, often involving hydrogenation, can modify the amino group or other reactive sites.
Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, can be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: : Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: : Reagents like alkyl halides or acyl chlorides are utilized under controlled conditions.
Major Products
Scientific Research Applications
8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one finds applications across multiple disciplines:
Chemistry: : As a building block for more complex molecules, it is used in the synthesis of novel organic compounds.
Biology: : Its structural similarity to certain bioactive molecules makes it a subject of study for potential biological activity.
Medicine: : The compound is explored for potential pharmaceutical applications, including as a precursor to drugs with specific therapeutic effects.
Industry: : It is used in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one largely depends on its interaction with specific molecular targets. These interactions often involve binding to active sites on proteins or enzymes, modulating their activity through competitive inhibition or allosteric effects.
Molecular Targets and Pathways
The molecular targets may include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins integral to cellular function. Pathway involvement typically includes modulation of signaling cascades and metabolic processes, leading to the compound's observed effects.
Comparison with Similar Compounds
8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one stands out among similar compounds due to its specific functional group arrangement and resultant chemical properties
List of Similar Compounds
8-chloro-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one
8-methyl-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one
8-ethyl-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Each of these compounds, while similar in structure, exhibits distinct properties that make them suitable for different applications.
This intricate dance of atoms and bonds creates a world of endless possibilities. What do you think?
Properties
IUPAC Name |
3-amino-5-propylbenzo[b][1,4]benzothiazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-9-18-13-10-11(17)7-8-15(13)20-14-6-4-3-5-12(14)16(18)19/h3-8,10H,2,9,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOHAKQXWHCBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204129 | |
Record name | 8-Amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950858-29-4 | |
Record name | 8-Amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950858-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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